molecular formula C10H11ClN2O2 B1433681 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride CAS No. 1795495-25-8

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Cat. No. B1433681
M. Wt: 226.66 g/mol
InChI Key: QAUPQENRFVRSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1795495-25-8 . It has a molecular weight of 226.66 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2.ClH/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14;/h2-4,6H,5H2,1H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 226.66 .

Scientific Research Applications

Organic Acids in Acidizing Operations

Organic acids, including acetic acid, are used in oil and gas operations for acidizing jobs to improve the permeability of reservoir formations. They serve as alternatives to hydrochloric acid, offering advantages like lower corrosion rates and better penetration efficiency at high temperatures. Organic acids are utilized for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents due to their ability to form complexes with metal ions. These applications highlight the importance of organic acids in enhancing the productivity of oil and gas reservoirs (Alhamad et al., 2020; Alhamad et al., 2020).

Benzothiazole Derivatives in Chemistry and Medicine

Benzothiazole derivatives are noted for their wide range of biological activities and applications in medicinal chemistry. These compounds are part of many synthetic and natural bioactive molecules, exhibiting antiviral, antimicrobial, anti-inflammatory, and antitumor properties among others. The structural versatility of benzothiazole allows for its incorporation into various pharmacologically active compounds, making it a significant focus in drug discovery and development (Bhat & Belagali, 2020).

Potential Environmental Impact and Treatment Technologies

The environmental fate and impact of organic compounds, including those related to benzothiazoles and acetic acid derivatives, have been studied to understand their biodegradability, toxicity, and persistence in aquatic environments. Research into the treatment and removal of such compounds from industrial effluents and wastewater highlights the importance of advanced oxidation processes and other remediation techniques to mitigate their environmental impact (Goodwin et al., 2018; Qutob et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(6-methylbenzimidazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14;/h2-4,6H,5H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUPQENRFVRSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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